1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide typically involves the reaction of 1-methylpiperazine with 2-chloropyrimidine in the presence of a base to form 1-methyl-4-(2-pyrimidinyl)piperazine. This intermediate is then reacted with piperonal in the presence of a reducing agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide: Another compound with a piperazine and pyrimidine moiety.
Uniqueness
1-Methyl-1-piperonyl-4-(2-pyrimidinyl)piperazinium iodide is unique due to its specific combination of piperazine, pyrimidine, and piperonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21280-12-6 |
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Molecular Formula |
C17H21IN4O2 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperazin-4-ium-1-yl]pyrimidine;iodide |
InChI |
InChI=1S/C17H21N4O2.HI/c1-21(12-14-3-4-15-16(11-14)23-13-22-15)9-7-20(8-10-21)17-18-5-2-6-19-17;/h2-6,11H,7-10,12-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
CCPIXLVBFBJQMO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC=CC=N2)CC3=CC4=C(C=C3)OCO4.[I-] |
Origin of Product |
United States |
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